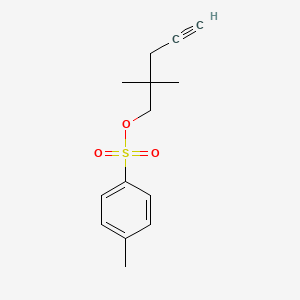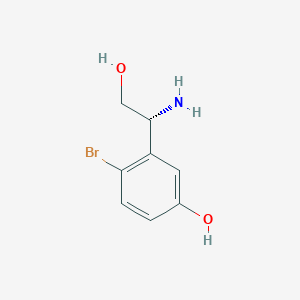
(r)-3-(1-Amino-2-hydroxyethyl)-4-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is a chiral compound with a bromine atom attached to the phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol typically involves the following steps:
Bromination: The phenol ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Amino Alcohol Formation:
Deprotection: The final step involves the deprotection of the phenol group to yield the desired compound.
Industrial Production Methods
Industrial production methods for ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and other advanced technologies to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: New derivatives with substituted groups.
Aplicaciones Científicas De Investigación
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or activator.
Industrial Applications: It is utilized in the development of new materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-4-(1-Amino-2-hydroxyethyl)benzonitrile
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
®-3-(1-Amino-2-hydroxyethyl)-4-bromophenol is unique due to the presence of the bromine atom at the 4-position of the phenol ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C8H10BrNO2 |
|---|---|
Peso molecular |
232.07 g/mol |
Nombre IUPAC |
3-[(1R)-1-amino-2-hydroxyethyl]-4-bromophenol |
InChI |
InChI=1S/C8H10BrNO2/c9-7-2-1-5(12)3-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
Clave InChI |
GUMTZRZYCSEZBF-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1O)[C@H](CO)N)Br |
SMILES canónico |
C1=CC(=C(C=C1O)C(CO)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)
![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)
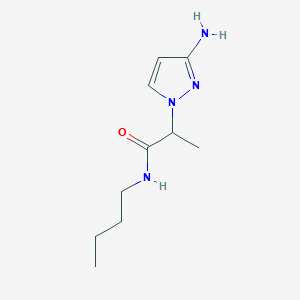
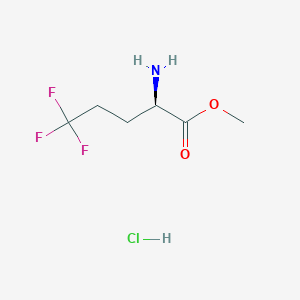
![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![3-Bromo-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13566252.png)
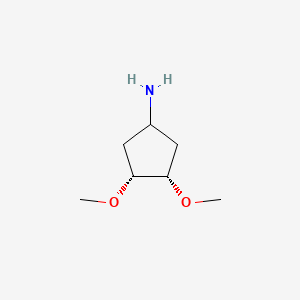


![1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
